molecular formula C17H14OS B12850114 3-[4-(Benzyloxy)phenyl]thiophene

3-[4-(Benzyloxy)phenyl]thiophene

Cat. No.: B12850114
M. Wt: 266.4 g/mol
InChI Key: ITPCUOFRWOIJSP-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]thiophene is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a para-benzyloxy phenyl group. This structural motif combines the electron-rich thiophene system with the sterically bulky benzyloxy substituent, making it a versatile intermediate in medicinal chemistry and materials science. Its reactivity and applications are influenced by the electronic effects of the benzyloxy group and the aromatic thiophene core .

Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-4-14(5-3-1)12-18-17-8-6-15(7-9-17)16-10-11-19-13-16/h1-11,13H,12H2

InChI Key

ITPCUOFRWOIJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-[4-(Benzyloxy)phenyl]thiophene.

Industrial Production Methods

While specific industrial production methods for 3-[4-(Benzyloxy)phenyl]thiophene are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]thiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiophene ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound References
(4-(Thiophen-3-yl)phenyl)methanol Thiophene ring at position 3; methanol substituent Hydroxyl group replaces benzyloxy, altering solubility and hydrogen-bonding potential.
3-[4-(Benzyloxy)phenyl]acrylic acid Acrylic acid chain instead of thiophene Conjugated double bond system enhances π-π stacking but reduces aromatic thiophene-mediated electronic effects.
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde Thiophene with aldehyde group; benzyloxy at meta position Aldehyde group introduces electrophilic reactivity; meta substitution reduces steric hindrance.
N-[4-(Benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide Benzothiophene core with chloro and carboxamide groups Benzothiophene enhances planarity; chloro and carboxamide groups modify electronic and steric properties.
Ethyl 3-[4-(benzyloxy)phenyl]propanoate Propanoate ester chain instead of thiophene Ester group increases hydrophobicity; lack of aromatic thiophene reduces conjugation.

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group in 3-[4-(Benzyloxy)phenyl]thiophene acts as an electron-donating substituent, stabilizing the thiophene ring’s aromaticity. In contrast, analogs like 5-Methoxy-3-(4-chlorophenyl)benzoic acid () feature electron-withdrawing groups (e.g., Cl), which polarize the aromatic system and enhance electrophilic substitution reactivity .
  • Aldehyde Functionalization : The aldehyde in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde () enables nucleophilic additions, a reactivity absent in the parent compound. This modification broadens its utility in cross-coupling reactions .

Research Findings and Mechanistic Insights

  • Electronic Effects : Density functional theory (DFT) studies on similar compounds (e.g., ) reveal that the benzyloxy group’s para position optimizes conjugation with the thiophene ring, enhancing charge transfer properties in materials science applications .
  • Structure-Activity Relationships (SAR) : Modifications to the thiophene ring, such as introducing chloro or methoxy groups (), significantly alter bioactivity. For instance, the methylthio group in 5-Methoxy-3-(4-methylthiophenyl)benzoic acid () enhances lipophilicity, improving membrane permeability .
  • Synthetic Versatility: The benzyloxy group’s ease of deprotection (e.g., via hydrogenolysis) in Ethyl 3-[4-(benzyloxy)phenyl]propanoate () underscores its utility as a synthetic intermediate, a feature shared with the target compound .

Biological Activity

3-[4-(Benzyloxy)phenyl]thiophene is an organic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, focusing on its anticancer potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzyloxyphenyl group, characterized by the molecular formula C18_{18}H16_{16}OS and a molecular weight of approximately 294.4 g/mol. The structure allows for various chemical modifications, enhancing its versatility in organic synthesis.

Anticancer Properties

Research indicates that 3-[4-(Benzyloxy)phenyl]thiophene exhibits anticancer properties , particularly against breast cancer cells. It has been shown to selectively target the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival. This selectivity leads to lower cytotoxicity towards normal cells compared to cancerous ones, making it a promising candidate for cancer therapeutics .

The interaction with the EGFR signaling pathway is pivotal for understanding the compound's efficacy. By inhibiting EGFR, 3-[4-(Benzyloxy)phenyl]thiophene disrupts downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant in the context of breast cancer, where EGFR is often overexpressed .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-[4-(Benzyloxy)phenyl]thiophene, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey DifferencesBiological Activity
4-[3-(Benzyloxy)phenyl]-2-thiophenemethanolStructureContains an alcohol group instead of an aldehydeDifferent reactivity, potential anti-inflammatory effects
4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acidStructureContains a carboxylic acid groupDifferent biological profile due to carboxylic acid functionality
3-[4-(Benzyloxy)phenyl]anilineStructureAn amine derivativeMay exhibit different reactivity patterns due to amino group

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that 3-[4-(Benzyloxy)phenyl]thiophene inhibited the proliferation of breast cancer cell lines with an IC50_{50} value significantly lower than that observed in normal cells . This selectivity underscores its potential as a targeted therapy.
  • Molecular Docking Studies : Molecular docking analyses revealed that 3-[4-(Benzyloxy)phenyl]thiophene binds effectively to the active site of EGFR, stabilizing the receptor in an inactive conformation. This binding affinity was quantified using binding energy calculations .
  • Safety and Toxicity Assessments : Cytotoxicity tests against various normal human cell lines indicated that while the compound effectively targets cancer cells, it exhibits minimal toxicity towards non-cancerous cells, suggesting a favorable safety profile for therapeutic use .

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